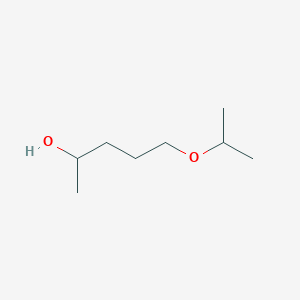
5-Isopropoxypentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a colorless liquid with a faint, sweet odor.
- Its systematic name indicates that it contains an isopropoxy (–OCH(CH3)2) group at the 5-position of the pentan-2-ol chain.
5-Isopropoxypentan-2-ol: is an organic compound with the chemical formula . It belongs to the class of alcohols and features an isopropoxy group (–OCH(CH)) attached to a pentan-2-ol backbone.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of pentan-2-ol with isopropyl bromide or isopropyl chloride in the presence of a base (such as sodium hydroxide). This substitution reaction leads to the formation of 5-isopropoxypentan-2-ol.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through similar alkylating reactions using appropriate reagents.
Analyse Chemischer Reaktionen
Reactions: 5-Isopropoxypentan-2-ol can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve chromic acid, while reduction could use sodium borohydride.
Major Products: The major products depend on the specific reaction. For instance, oxidation leads to the corresponding aldehyde or carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use 5-isopropoxypentan-2-ol as a model compound for studying alcohol reactions and as a building block in organic synthesis.
Biology and Medicine: While not extensively studied, its potential biological applications warrant further investigation.
Industry: It may find use as a solvent or intermediate in chemical processes.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For instance:
- As a solvent, it dissolves other substances due to its polar nature.
- In biological systems, it may interact with cellular components or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other alcohols with similar structures include pentan-2-ol, 3-methylbutan-2-ol, and 5-methylhexan-2-ol.
Uniqueness: 5-Isopropoxypentan-2-ol stands out due to its isopropoxy group, which imparts distinct chemical properties.
Remember that this compound’s applications and research are still evolving, and further studies may uncover additional uses and mechanisms
Eigenschaften
Molekularformel |
C8H18O2 |
|---|---|
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
5-propan-2-yloxypentan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-4-5-8(3)9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
KIGHYSWTOKIWPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


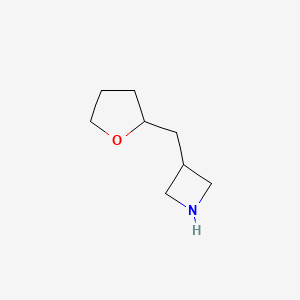
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
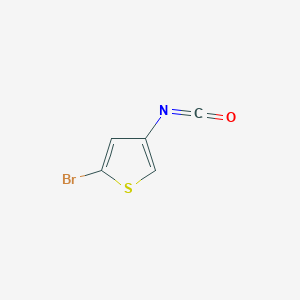
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)

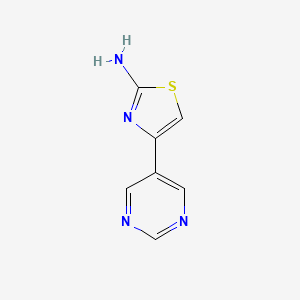
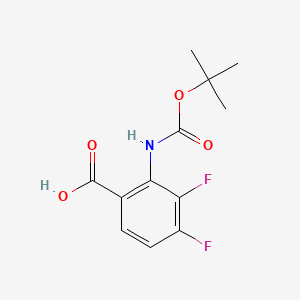
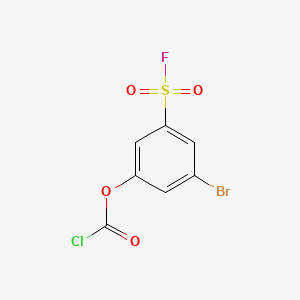
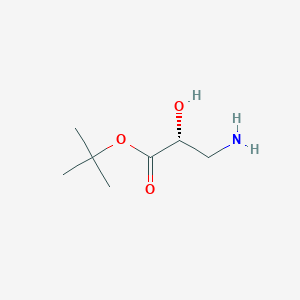
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)

![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)
